Acetoxyketobemidone
Description
Acetoxyketobemidone hydrochloride is a synthetic opioid with the chemical name 4-(m-acetoxyphenyl)-1-methyl-4-piperidylethyl ketone hydrochloride. It belongs to the phenylpiperidine class of opioids, structurally analogous to ketobemidone but distinguished by the presence of an acetoxy (-OAc) substituent on the meta position of the phenyl ring . This modification influences its pharmacokinetic and pharmacodynamic properties, such as solubility and receptor binding affinity.
Properties
CAS No. |
107419-07-8 |
|---|---|
Molecular Formula |
C17H23NO3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl] acetate |
InChI |
InChI=1S/C17H23NO3/c1-4-16(20)17(8-10-18(3)11-9-17)14-6-5-7-15(12-14)21-13(2)19/h5-7,12H,4,8-11H2,1-3H3 |
InChI Key |
UHZAKWBTNFQWFQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC(=O)C |
Canonical SMILES |
CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetoxyketobemidone typically involves the reaction of 3-acetoxyphenyl with 1-methyl-4-piperidone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Acetoxyketobemidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Acetoxyketobemidone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and cellular processes.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Acetoxyketobemidone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C₁₈H₂₄ClNO₃ (hydrochloride salt form).
- Physical State : Crystalline solid, typically white to off-white.
- Melting Point: Reported in UNODC data as 238–240°C (hydrochloride salt) .
- Solubility : Highly soluble in water due to the hydrochloride salt formulation, enhancing bioavailability .
Acetoxyketobemidone’s synthesis involves acetylation of ketobemidone, introducing the acetoxy group to modulate its metabolic stability and potency .
Comparison with Structurally Similar Compounds
This compound shares structural and functional similarities with other opioids, particularly phenylpiperidine derivatives and synthetic analgesics. Below is a detailed comparison:
Ketobemidone
- Chemical Structure : Lacks the acetoxy group; phenyl ring is unsubstituted.
- Molecular Formula: C₁₅H₁₉NO₂ (free base).
- Potency : Approximately 0.7× morphine (parenteral), whereas this compound’s potency is higher due to improved lipid solubility from the acetoxy group.
- Metabolism : Faster hepatic clearance compared to this compound, which has prolonged action due to reduced first-pass metabolism .
Acedicon® (Codeinone Dihydro Enol Acetate Hydrochloride)
- Chemical Structure: Codeinone derivative with an enol acetate group.
- Pharmacology : Primarily a cough suppressant with weaker analgesic effects.
- Key Difference : Acedicon® targets μ-opioid receptors less selectively than this compound, resulting in lower analgesic efficacy but fewer respiratory side effects .
Methadyl Acetate Hydrochloride
- Structure : A methadone derivative with acetylated nitrogen.
- Half-Life : ~52 hours (vs. ~8–12 hours for this compound).
Table 1: Comparative Data for this compound and Analogues
| Property | This compound HCl | Ketobemidone | Acedicon® HCl | Methadyl Acetate HCl |
|---|---|---|---|---|
| Molecular Formula | C₁₈H₂₄ClNO₃ | C₁₅H₁₉NO₂ | C₁₉H₂₃ClNO₄ | C₂₃H₃₂ClNO₂ |
| Melting Point (°C) | 238–240 | 172–174 | 210–212 | 230–232 |
| Receptor Affinity (μ) | High | Moderate | Low | High |
| Half-Life (hours) | 8–12 | 4–6 | 3–5 | 48–52 |
| Primary Use | Acute pain | Chronic pain | Antitussive | Opioid dependence |
Pharmacological and Analytical Distinctions
Receptor Binding
Analytical Identification
- X-Ray Diffraction: this compound’s crystal structure (reported in UNODC data) shows a monoclinic lattice with distinct d-spacings at 8.2 Å and 4.1 Å, differentiating it from ketobemidone’s orthorhombic system .
- Spectroscopy: IR spectra reveal a strong C=O stretch at 1740 cm⁻¹ (acetoxy group), absent in non-acetylated analogues .
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